3-(Isopropylthio)picolinonitrile
Description
3-(Isopropylthio)picolinonitrile is a picolinonitrile derivative featuring an isopropylthio (-S-iPr) substituent at the 3-position of the pyridine ring. This compound is part of a broader class of nitrile-containing heterocycles, which are pivotal in medicinal chemistry due to their versatility as intermediates and pharmacophores. For instance, derivatives with sulfur-containing substituents, such as the imidazo-tetrazine compound in , demonstrate antimycobacterial activity (MIC: 0.94–1.88 μg/mL against Mycobacterium tuberculosis) . This suggests that the isopropylthio group may enhance bioavailability or target binding in antimicrobial therapies. The nitrile group further enables participation in click chemistry and covalent bond formation, making it valuable in drug design .
Properties
CAS No. |
625826-72-4 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2S/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3 |
InChI Key |
ZMCMMJSKPRBHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylthio)picolinonitrile typically involves the introduction of the isopropylthio group to the picolinonitrile core. One common method is the nucleophilic substitution reaction where a suitable picolinonitrile derivative reacts with an isopropylthiol reagent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropylthio)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted picolinonitriles.
Scientific Research Applications
3-(Isopropylthio)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Isopropylthio)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-(Isopropylthio)picolinonitrile, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C_10H_12N_2S
- CAS Number : Not explicitly listed in the provided sources, but it is essential for research referencing.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. The following sections detail its effects on various biological targets.
Enzyme Inhibition
-
Monoamine Oxidase (MAO) Inhibition :
- Compounds similar to this compound have been evaluated for their ability to inhibit MAO A and MAO B. The structure-activity relationship (SAR) studies suggest that modifications in the isopropyl group can enhance or reduce inhibitory potency.
- IC50 Values : While specific data for this compound are not available, related compounds have shown IC50 values ranging from 1 μM to 10 μM against MAO enzymes .
- Cholinesterase Inhibition :
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound:
- Cell Line Studies :
| Compound | Cell Line | IC50 Range (μM) |
|---|---|---|
| This compound | MCF-7 | Not Specified |
| Related Compound A | HCT116 | 4.83 - 11.3 |
| Related Compound B | SK-OV-3 | Not Specified |
Case Studies
Several case studies highlight the practical applications and findings related to compounds similar to this compound:
- Case Study on Anticancer Activity : A study evaluated the efficacy of a series of picolinonitrile derivatives against various cancer cell lines, noting that modifications in the thiol group significantly impacted biological activity .
- Enzyme Inhibition Studies : Another case study focused on the synthesis and testing of new derivatives as potential MAO inhibitors, providing insights into how structural changes can optimize enzyme interaction and inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
